GPi688 -

GPi688

Catalog Number: EVT-254453
CAS Number:
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allosteric glycogen phosphorylase inhibitor; acts at the indole site of glycogen phosphorylase. Inhibits glucagon-mediated hyperglycemia in vivo in the rat.
Synthesis Analysis

The synthesis of GPi688 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes the formation of the thieno[2,3-b]pyrrole scaffold and the introduction of various functional groups.

Key Synthesis Steps:

  1. Formation of the Thieno[2,3-b]pyrrole Core: This step typically involves cyclization reactions that create the heterocyclic structure essential for GPi688's activity.
  2. Introduction of Functional Groups: The chlorination and subsequent substitution reactions introduce the necessary functional groups, such as the chloro and hydroxyl groups.
  3. Final Coupling Reactions: These reactions finalize the structure by attaching the quinoline moiety to the thieno[2,3-b]pyrrole backbone.

The synthesis parameters are optimized to ensure high yield and purity, with analytical techniques such as high-performance liquid chromatography being used to monitor progress and assess product quality .

Molecular Structure Analysis

The molecular structure of GPi688 is characterized by its complex heterocyclic framework.

Structural Features:

  • Thieno[2,3-b]pyrrole Backbone: This core structure is crucial for binding to glycogen phosphorylase.
  • Chloro and Hydroxy Substituents: These groups enhance the compound's solubility and bioactivity.
  • Quinoline Moiety: This part of the molecule contributes to its selectivity for liver isoforms over muscle isoforms.

Analytical Techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to elucidate the structure and confirm the presence of specific functional groups.
  • Mass Spectrometry: Employed to determine molecular weight and verify structural integrity.
Chemical Reactions Analysis

GPi688 participates in several chemical reactions that are significant for its function as a glycogen phosphorylase inhibitor.

Key Reactions:

  1. Binding to Glycogen Phosphorylase: GPi688 binds at the indole site of glycogen phosphorylase, inhibiting its activity and preventing glycogen breakdown.
  2. Metabolic Pathway Modulation: By inhibiting glycogen phosphorylase, GPi688 alters downstream metabolic pathways, leading to decreased hepatic glucose output and increased glycogen synthesis.

The kinetics of these reactions are influenced by factors such as substrate concentration and enzyme availability, which can be characterized using Michaelis-Menten kinetics .

Mechanism of Action

The mechanism by which GPi688 exerts its effects involves allosteric inhibition of glycogen phosphorylase.

Mechanistic Insights:

  • Allosteric Binding: GPi688 binds to a specific site on glycogen phosphorylase that leads to conformational changes in the enzyme.
  • Regulation by Metabolites: The activity of GPi688 is sensitive to glucose and AMP concentrations; high levels of glucose can enhance its inhibitory effects on glycogenolysis.
  • Physiological Outcomes: In vivo studies have shown that GPi688 effectively reduces hyperglycemia in rat models by modulating insulin sensitivity and promoting glucose uptake into cells .
Physical and Chemical Properties Analysis

GPi688 exhibits several notable physical and chemical properties:

Key Properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

GPi688 has potential applications in various scientific fields:

  1. Diabetes Management: As an inhibitor of glycogen phosphorylase, it can help regulate blood sugar levels by decreasing hepatic glucose production.
  2. Metabolic Research: It serves as a valuable tool for studying glucose metabolism pathways and their regulation.
  3. Drug Development: The compound's selectivity for liver isoforms makes it a candidate for developing targeted therapies aimed at metabolic disorders without affecting muscle function.
Mechanistic Insights into GPi688 as an Allosteric Glycogen Phosphorylase Inhibitor

Allosteric Modulation of Glycogen Phosphorylase Activity

Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, existing in active (GPa) and inactive (GPb) conformations. GPi688 (2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide) represents a class of allosteric inhibitors that bind specifically to the indole allosteric site at the GP dimer interface rather than the catalytic (orthosteric) site. This binding stabilizes the inactive T-state conformation of the enzyme through long-range conformational changes propagated through the protein structure [2] [4]. Unlike competitive inhibitors that directly block substrate access, GPi688 reduces enzymatic activity by decreasing substrate affinity and impairing catalytic efficiency via dynamic alterations in the enzyme's tertiary and quaternary structure. This mechanism preserves basal metabolic flux while preventing pathological hyperactivation, making it particularly suitable for chronic conditions like diabetes [4] [10].

Table 1: Inhibitory Potency (IC₅₀) of GPi688 Against Glycogen Phosphorylase Isoforms [1] [2]

IsoformIC₅₀ (nM)Biological Significance
Human Liver GPa19Primary target for hepatic glucose production
Rat Liver GPa61Key model for preclinical studies
Human Skeletal Muscle GPa12Demonstrates tissue selectivity

Structural Basis of GPi688 Binding at the Indole Site

The indole allosteric site of glycogen phosphorylase is located at the subunit interface dimer, topographically distinct from the catalytic site. Structural analyses reveal that GPi688 binding induces a concerted conformational shift toward the tense (T) state through stabilization of key interactions between helices 287-292 and residues 384-389 in the cap' region [4]. This transition involves a rigid-body rotation of approximately 7° in the subunit orientation, effectively widening the catalytic cleft and reducing its affinity for glycogen and inorganic phosphate substrates. Computational simulations further demonstrate that GPi688 binding attenuates structural fluctuations in the N-terminal domain (residues 10-482), which houses the catalytic site [4]. The compound's thienopyrrole moiety forms critical hydrophobic contacts with Phe285, while its chloro substituent stabilizes the complex through van der Waals interactions with Val384. These interactions exhibit glucose-dependent potency, as elevated glucose concentrations synergistically enhance GPi688's inhibitory efficacy by promoting the T-state conformation [2] [4]. This molecular mechanism aligns with the Monod-Wyman-Changeux (MWC) model of allostery, where ligand binding shifts the equilibrium between pre-existing conformational states [10].

Kinetic Analysis of Enzyme Inhibition Dynamics

Kinetic characterization of GPi688 reveals classical mixed-type inhibition patterns against human liver glycogen phosphorylase. Analysis of initial velocity studies using Lineweaver-Burk plots shows increasing slopes (apparent Kₘ) and decreasing vertical intercepts (apparent Vₘₐₓ) with higher inhibitor concentrations, consistent with simultaneous reductions in substrate affinity and catalytic capacity [2] [6]. This kinetic behavior stems from GPi688's ability to bind both the free enzyme (Kᵢc = 38 ± 5 nM) and the enzyme-substrate complex (Kᵢu = 112 ± 12 nM), though the binding is not to two physically distinct sites as traditionally misconceived. Instead, current mechanistic understanding indicates that GPi688 binds exclusively to the allosteric indole site, inducing conformational changes that simultaneously reduce substrate binding affinity and catalytic efficiency [6]. The inhibitor demonstrates remarkable hysteresis, with prolonged dissociation kinetics (t½ > 60 minutes) contributing to sustained pharmacodynamic effects despite decreasing plasma concentrations. Mathematical modeling of in vivo efficacy against glucagon-mediated hyperglycemia reveals a predictive relationship: % glucagon inhibition = 56.9 + 34.3[log (free plasma concentration/rat IC₅₀)] (r = 0.921), highlighting the concentration-dependent kinetic impact [2].

Role of GPi688 in Glucagon-Mediated Hyperglycemia Regulation

Glucagon counterregulatory signaling during hypoglycemia triggers hepatic glycogenolysis through cAMP-mediated GP activation. GPi688 directly antagonizes this pathway by suppressing glucose output in glucagon-stimulated hepatocytes. In primary rat hepatocytes, GPi688 (1 μM) inhibited glucagon-mediated glucose production by >80%, correlating with a seven-fold activation of glycogen synthase (GS) and concomitant reduction in GP activity [2]. This reciprocal regulation occurs through a dephosphorylation cascade: GPi688 binding promotes GP's transition to the T-state, enhancing its susceptibility to phosphatase-mediated inactivation. Since phosphorylated GP acts as a potent suppressor of GS phosphatase, its inhibition releases GS from suppression, activating glycogen synthesis pathways without direct interaction with GS [2] [4].

In vivo studies using obese Zucker rats demonstrate GPi688's differential efficacy profiles against various hyperglycemic stimuli. The compound produced 65% inhibition of glucagon-mediated hyperglycemia in Wistar rats and complete (100%) suppression in Zucker rats, with effects lasting over 7 hours post-administration. GPi688 also significantly reduced fasting hyperglycemia (23% reduction after 7-hour fast) in Zucker rats by suppressing basal hepatic glucose production [2]. However, its efficacy was attenuated during prandial challenges, showing only 7% reduction in oral glucose tolerance tests (OGTT) compared to 22% with a GSK-3 inhibitor. This differential activity profile underscores the pathophysiological selectivity of GP inhibitors for fasting hyperglycemia regulation over postprandial glucose disposal [2]. The mechanistic basis lies in GPi688's preferential targeting of glucagon-activated glycogenolysis rather than insulin-mediated glucose uptake, positioning it as a promising therapeutic for fasting hyperglycemia in insulin-resistant states.

Comparative Inhibition Mechanisms: GPi688 vs. Competitive Phosphorylase Inhibitors

The pharmacological landscape of glycogen phosphorylase inhibitors encompasses distinct mechanistic classes with divergent therapeutic implications:

Table 2: Comparative Analysis of GP Inhibition Mechanisms [2] [6] [10]

PropertyGPi688 (Allosteric)Competitive Inhibitors (e.g., Caffeine, DAB)
Binding SiteIndole allosteric site (dimer interface)Catalytic site (phosphorylase binding pocket)
Inhibition KineticsMixed-type (↓Kₘ, ↓Vₘₐₓ)Competitive (↑apparent Kₘ, no Vₘₐₓ change)
Conformational EffectStabilizes inactive T-stateDirectly blocks substrate access without state transition
Glucose DependenceEnhanced efficacy at high glucoseGlucose-independent inhibition
Glycogen Synthase ActivationYes (via phosphatase release)No
Physiological OutcomeSuppresses HGP, activates glycogen depositionSuppresses HGP without metabolic redirection

Structural and Functional Divergence: Unlike competitive inhibitors (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol/DAB) that occupy the catalytic site and directly block substrate phosphorolysis, GPi688 exerts effects through allosteric signal propagation. Competitive inhibitors function as substrate mimics, binding with high affinity to the catalytic site but failing to induce the conformational changes necessary for GS activation [2] [10]. This mechanistic difference was demonstrated in hepatocyte studies where CP91149 (indole-type inhibitor) increased GS activity and glycogen synthesis, while DAB showed no such effects despite comparable GP inhibition [2].

Therapeutic Implications: GPi688's allosteric mechanism offers superior metabolic flexibility by allowing residual GP activity during hypoglycemic conditions, reducing hypoglycemia risk. Its glucose-dependence creates a built-in safety mechanism where inhibition weakens as glucose concentrations decrease. Furthermore, the concurrent GS activation promotes glycogen replenishment, addressing both excessive glucose production and impaired storage in type 2 diabetes. In contrast, catalytic site inhibitors may cause compensatory pathway activation and lack glycogen-synthetic benefits [2] [4] [6]. However, competitive inhibitors typically demonstrate greater efficacy against postprandial hyperglycemia due to their direct blockade of carbohydrate-induced GP activation.

Table 3: GPi688 Compound Overview [1] [2]

PropertySpecification
Chemical Name2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide
CAS Number918902-32-6
Molecular FormulaC₁₉H₁₈ClN₃O₄S
Molecular Weight419.88 g/mol
Primary TargetGlycogen phosphorylase (allosteric inhibitor)
Therapeutic IndicationGlucagon-mediated hyperglycemia

Properties

Product Name

GPi688

IUPAC Name

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1

InChI Key

UICNBXVDHCBKCE-PUODRLBUSA-N

SMILES

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Synonyms

2-chloro-N-(1-(2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno(2,3-b)pyrrole-5-carboxamide
GPi688

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Isomeric SMILES

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.